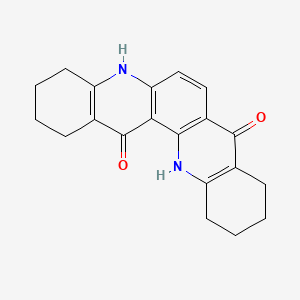![molecular formula C13H17ClN2 B13137958 7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B13137958.png)
7-Chloro-1'-methylspiro[indoline-3,4'-piperidine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is a spirocyclic compound that features a unique structure combining an indoline and a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] typically involves the following steps:
Starting Materials: The synthesis begins with parachloroaniline and paratoluensulfonyl chloride.
Protection of Amino Groups: The amino groups are protected by reacting with paratoluensulfonyl chloride under alkaline conditions.
Coupling Reaction: The protected compound is then coupled with ethyl 4-bromobutyrate under alkaline conditions.
Hydrolysis and Acidification: The coupled product is hydrolyzed in the presence of alkali and then acidified.
Acyl Chloride Formation: The acidified compound is converted to acyl chloride using thionyl chloride in dichloromethane.
Friedel-Crafts Acylation: The acyl chloride undergoes intramolecular cyclization via Friedel-Crafts acylation under the action of a Lewis acid.
Removal of Tosyl Groups: Finally, the tosyl groups are removed to yield the target product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-tumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in cancer treatment.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: This compound is structurally similar but lacks the chlorine atom.
Spirooxindoles: These compounds share the spirocyclic structure but have different substituents and biological activities.
Uniqueness
7-Chloro-1’-methylspiro[indoline-3,4’-piperidine] is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This structural feature may enhance its potency as an anti-tumor agent compared to its analogs .
特性
分子式 |
C13H17ClN2 |
|---|---|
分子量 |
236.74 g/mol |
IUPAC名 |
7-chloro-1'-methylspiro[1,2-dihydroindole-3,4'-piperidine] |
InChI |
InChI=1S/C13H17ClN2/c1-16-7-5-13(6-8-16)9-15-12-10(13)3-2-4-11(12)14/h2-4,15H,5-9H2,1H3 |
InChIキー |
MWYNQPBYXROQNF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2(CC1)CNC3=C2C=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1-dimethyl-3-propylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethyl-3-propylbenzo[e]indole;iodide](/img/structure/B13137882.png)
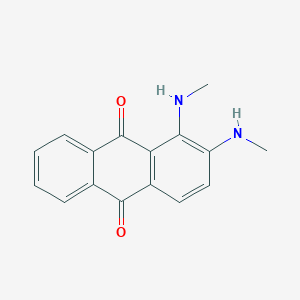
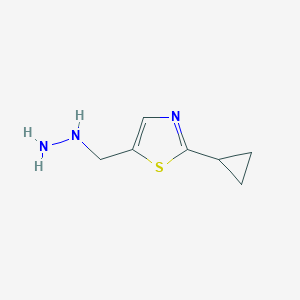
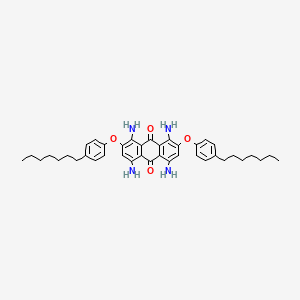

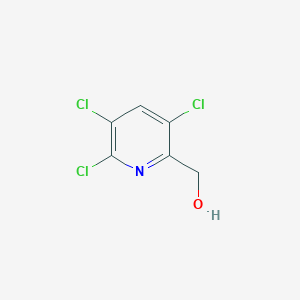
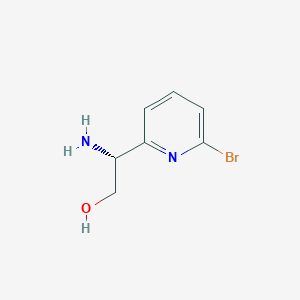
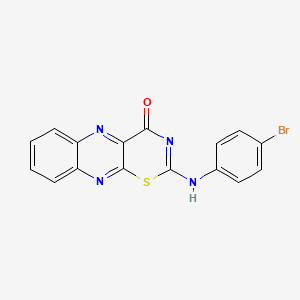
![5-(Methylsulfonyl)benzo[d]isoxazol-3-amine](/img/structure/B13137929.png)
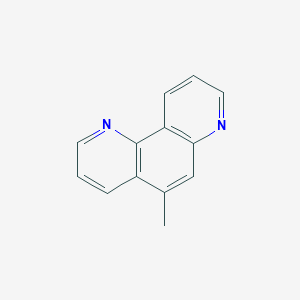
![L-Phenylalanine,N-[(1,1-dimethylethoxy)carbonyl]-,anhydridewith2-methylpropylhydrogencarbonate](/img/structure/B13137949.png)


